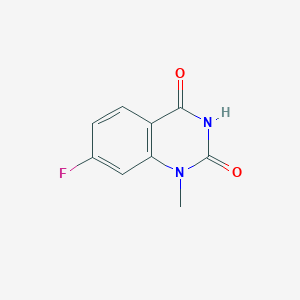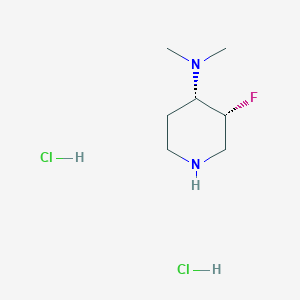![molecular formula C5H6F3N B13013098 (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[210]pentane is a unique bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Vorbereitungsmethoden
The synthesis of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na-based reagents . This method has been successfully extended to the synthesis of perfluoroalkyl amines, complementing the established strategies for trifluoromethyl amines .
Analyse Chemischer Reaktionen
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent for the installation of cyclopentane to primary and secondary amines.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated compounds.
Medicine: Its potential as a pharmacophore in drug design is being explored due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and radical reactions, leading to the formation of different products . The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and reactivity. The azabicyclo structure of this compound makes it distinct and valuable for specific applications.
Eigenschaften
Molekularformel |
C5H6F3N |
|---|---|
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C5H6F3N/c6-5(7,8)3-2-1-9-4(2)3/h2-4,9H,1H2/t2-,3-,4-/m1/s1 |
InChI-Schlüssel |
VGYBNNPRLCXZNH-BXXZVTAOSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F |
Kanonische SMILES |
C1C2C(C2N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)


![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)




![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)
